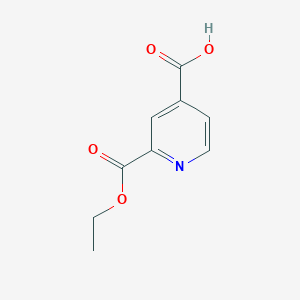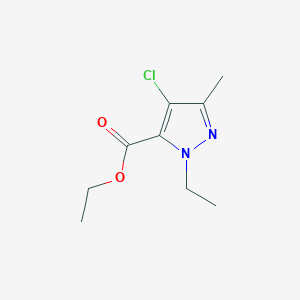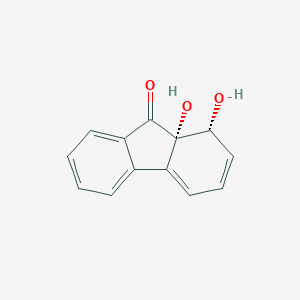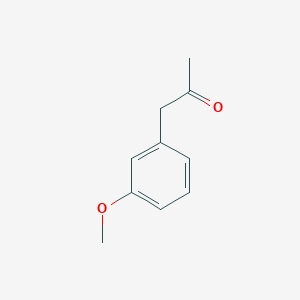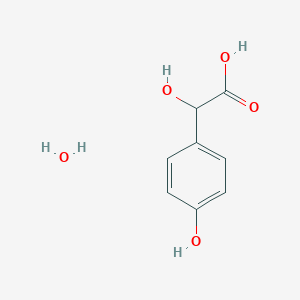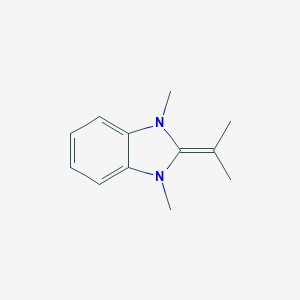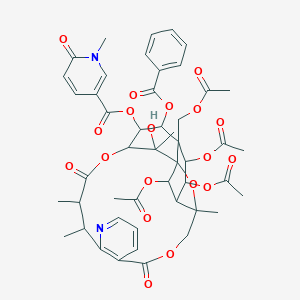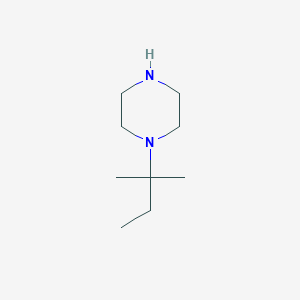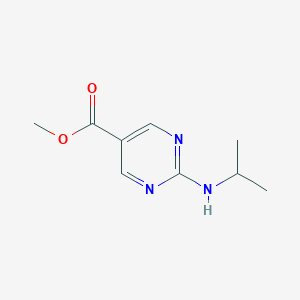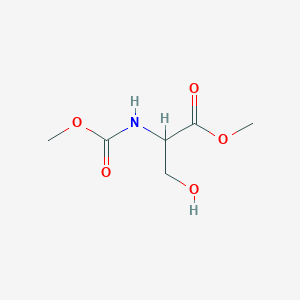
Methyl 3-hydroxy-2-(methoxycarbonylamino)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-hydroxy-2-(methoxycarbonylamino)propanoate, also known as Methyl N-(3-hydroxy-2-methoxycarbonylaminopropyl)carbamate, is a chemical compound that is used in various scientific research applications. It is a white crystalline powder that has a molecular weight of 199.19 g/mol. This compound is widely used in the synthesis of various organic compounds due to its unique chemical properties.
Wirkmechanismus
Methyl 3-hydroxy-2-(methoxycarbonylamino)propanoate 3-hydroxy-2-(methoxycarbonylamino)propanoate acts as a carbamate ester, which is a functional group that is widely used in various chemical reactions. It can act as a nucleophile and react with various electrophiles such as aldehydes, ketones, and epoxides. It can also undergo various chemical reactions such as hydrolysis, oxidation, and reduction.
Biochemische Und Physiologische Effekte
Methyl 3-hydroxy-2-(methoxycarbonylamino)propanoate 3-hydroxy-2-(methoxycarbonylamino)propanoate has various biochemical and physiological effects. It has been found to have antifungal and antibacterial properties. It has also been found to have antioxidant properties, which can help protect cells from oxidative damage. Additionally, it has been found to have anti-inflammatory properties, which can help reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 3-hydroxy-2-(methoxycarbonylamino)propanoate 3-hydroxy-2-(methoxycarbonylamino)propanoate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other organic compounds. However, it has certain limitations, such as its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of Methyl 3-hydroxy-2-(methoxycarbonylamino)propanoate 3-hydroxy-2-(methoxycarbonylamino)propanoate in scientific research. One potential direction is the synthesis of new bioactive compounds using this compound as a starting material. Another potential direction is the development of new methods for the synthesis of this compound, which can make it more accessible to researchers. Additionally, further studies can be conducted to investigate the potential therapeutic applications of this compound in various disease models.
Synthesemethoden
Methyl 3-hydroxy-2-(methoxycarbonylamino)propanoate 3-hydroxy-2-(methoxycarbonylamino)propanoate can be synthesized using various methods. One of the most common methods is the reaction of 3-hydroxypropionic acid with methyl chloroformate in the presence of a base such as triethylamine. The resulting product is then treated with carbamate to obtain Methyl 3-hydroxy-2-(methoxycarbonylamino)propanoate 3-hydroxy-2-(methoxycarbonylamino)propanoate.
Wissenschaftliche Forschungsanwendungen
Methyl 3-hydroxy-2-(methoxycarbonylamino)propanoate 3-hydroxy-2-(methoxycarbonylamino)propanoate has various scientific research applications. It is widely used in the synthesis of various organic compounds such as amino acids, peptides, and esters. It is also used in the preparation of various bioactive compounds such as antitumor agents, antiviral agents, and antibacterial agents.
Eigenschaften
IUPAC Name |
methyl 3-hydroxy-2-(methoxycarbonylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO5/c1-11-5(9)4(3-8)7-6(10)12-2/h4,8H,3H2,1-2H3,(H,7,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJGPAXKSMSICGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CO)NC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-hydroxy-2-(methoxycarbonylamino)propanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

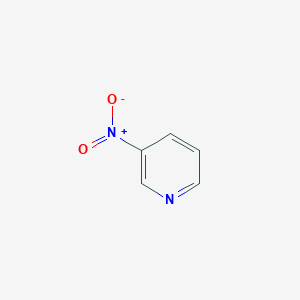
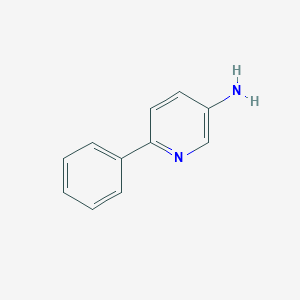
![Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate](/img/structure/B142986.png)
![methyl 4-[(1R)-1-hydroxyethyl]benzoate](/img/structure/B142987.png)
![(2R,3R,4S,5S,6R)-2-[3-[2-(3,4-dimethoxyphenyl)-7-methoxy-1-benzofuran-5-yl]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B142988.png)
